molecular formula C21H19ClN4O2S B2862672 2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-38-8

2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2862672
CAS No.: 942004-38-8
M. Wt: 426.92
InChI Key: DMKANGGCKBUMGK-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” belongs to a class of organic compounds known as heterocyclic compounds, specifically a thiazole . Thiazoles are aromatic rings that contain a nitrogen atom and a sulfur atom in a five-membered ring. They are found in many important drugs and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a pyridine ring, and a benzamide group . The presence of these functional groups could confer specific chemical properties to the compound, such as the ability to participate in hydrogen bonding and aromatic stacking interactions .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the exocyclic double bond . The exact reactions that this compound can undergo would depend on the specific substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a pyridine ring could make the compound more basic, while the presence of a benzamide group could increase its polarity .

Scientific Research Applications

Synthesis of Novel Compounds

This compound is a part of research efforts to synthesize novel chemical entities with potential therapeutic applications. For instance, research has focused on the synthesis of new heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating the compound's role in creating new molecules with anti-inflammatory and analgesic properties. These efforts underline the compound's utility in expanding the chemical space for drug discovery (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Antimicrobial and Antituberculosis Activity

Compounds derived from "2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide" have been investigated for their antimicrobial properties. Specifically, thiazole-aminopiperidine hybrid analogs have shown promising activity against Mycobacterium tuberculosis, indicating potential applications in combating tuberculosis. This highlights the compound's importance in developing new antibacterial agents (V. U. Jeankumar et al., 2013).

Anticancer Activity

Furthermore, the synthesis of fluoro-substituted benzo[b]pyran derivatives, which include structures related to "this compound," has demonstrated anti-lung cancer activity. This research contributes to the development of new anticancer agents, offering potential therapeutic options for treating lung cancer (A. G. Hammam et al., 2005).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it is a drug or a drug candidate, future research could focus on optimizing its activity, reducing its side effects, or exploring new therapeutic indications .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-14-9-7-13(8-10-14)19(27)26-21-25-18-16(5-3-6-17(18)29-21)20(28)24-12-15-4-1-2-11-23-15/h1-2,4,7-11,16H,3,5-6,12H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKANGGCKBUMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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